molecular formula C18H15N3O4S B5989173 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-1-ethyl-4-hydroxy-2(1H)-quinolinone

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-1-ethyl-4-hydroxy-2(1H)-quinolinone

Cat. No.: B5989173
M. Wt: 369.4 g/mol
InChI Key: DZYPLUQOZHFGDL-UHFFFAOYSA-N
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Description

3-(1,1-Dioxido-2H-1,2,4-benzothiadiazin-3-yl)-1-ethyl-4-hydroxy-2(1H)-quinolinone is a heterocyclic compound comprising a quinolinone core fused with a 1,2,4-benzothiadiazine 1,1-dioxide moiety. This structural framework confers potent inhibitory activity against hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral replication . The ethyl group at the N1 position of the quinolinone ring modulates pharmacokinetic properties, balancing lipophilicity and metabolic stability. Crystallographic studies of HCV NS5B polymerase have highlighted the importance of the benzothiadiazine-dioxide group in binding to the enzyme’s active site, disrupting RNA synthesis . Preclinical studies indicate that this compound exhibits nanomolar-range inhibitory concentrations (IC50) in enzymatic and cellular assays, positioning it as a promising antiviral candidate .

Properties

IUPAC Name

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-1-ethyl-4-hydroxyquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-2-21-13-9-5-3-7-11(13)16(22)15(18(21)23)17-19-12-8-4-6-10-14(12)26(24,25)20-17/h3-10,22H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYPLUQOZHFGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-1-ethyl-4-hydroxy-2(1H)-quinolinone is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of hepatitis C virus (HCV) polymerase. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H11N3O4SC_{16}H_{11}N_{3}O_{4}S, with a molecular weight of approximately 341.34 g/mol. The structure includes a benzothiadiazine moiety and a quinolinone ring, which are critical for its biological activity.

Key Structural Features

  • Benzothiadiazine Ring : Contributes to the compound's ability to interact with biological targets.
  • Quinolinone Moiety : Essential for the inhibition of viral polymerases.

Inhibition of Hepatitis C Virus (HCV)

Research indicates that this compound is a potent inhibitor of HCV RNA-dependent RNA polymerase. A study published in Journal of Medicinal Chemistry highlighted its efficacy in inhibiting HCV polymerase enzymatic activity and the replication ability of subgenomic HCV replicons in Huh-7 cells .

Table 1: Summary of Biological Activities

Activity TypeResultReference
HCV Polymerase InhibitionPotent inhibitor
Cellular ReplicationInhibits subgenomic replication
Structure-Activity RelationshipIdentified key substituents for potency

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the quinolinone ring can significantly affect the compound's potency. For instance, substituents such as cyclopropylethyl groups enhance the inhibitory effects against HCV polymerase . The findings suggest that careful modification of structural components can lead to improved therapeutic candidates.

Case Studies

A notable case study involved the development of derivatives based on the parent compound. The introduction of heteroaryl groups was explored to enhance physicochemical properties and biological activity. These derivatives demonstrated improved potency profiles against HCV, indicating that structural variations can lead to more effective antiviral agents .

The mechanism by which this compound exerts its antiviral effects involves:

  • Inhibition of Viral Enzymes : By binding to the active site of HCV polymerase, it prevents viral RNA synthesis.
  • Cellular Interaction : It may also modulate host cellular pathways involved in viral replication and immune response .

Scientific Research Applications

Research has highlighted the importance of specific substituents on the quinolinone ring that enhance the compound's potency against HCV. Notably, modifications such as the addition of a cyclopropylethyl group and a fluorine atom at specific positions have been shown to improve antiviral activity significantly. A study identified a derivative, 1-(2-cyclopropylethyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-6-fluoro-4-hydroxy-2(1H)-quinolinone, which exhibited excellent biochemical activity and favorable pharmacokinetic properties for further development as a clinical candidate .

Antiviral Activity

In a study published in the Journal of Medicinal Chemistry, researchers conducted high-throughput screening of various compounds and identified 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-quinolinone as a potent inhibitor of HCV polymerase. The compound was tested in Huh-7 cells and demonstrated significant inhibition of viral replication .

Toxicity and Safety Profile

The compound's safety profile has been evaluated through various in vitro assays. It was found to exhibit low toxicity levels in mammalian cell lines, indicating its potential for therapeutic use. Further studies are needed to assess its long-term safety and efficacy in clinical settings .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents

The antiviral activity of 3-(1,1-dioxido-benzothiadiazin-3-yl)-quinolinones is highly sensitive to alkyl chain modifications at the N1 position. Key analogs include:

Compound Substituent (N1 position) IC50 (μM) Molecular Weight Key Reference
Target compound Ethyl 0.04–0.06 386.37*
1-Butyl derivative (Compound 7) Butyl 0.14–0.17 428.44
1-Isopentyl derivative (Compound 8) Isopentyl 0.04–0.06 456.49
1-Cyclopropylethyl derivative (Compound 130) Cyclopropylethyl 0.002–0.005 428.42

*Calculated based on formula C19H17N3O5S.

  • Ethyl vs. Butyl/Isopentyl analogs : The ethyl-substituted compound demonstrates comparable potency to the isopentyl analog (IC50 ~0.04–0.06 μM) but superior solubility due to reduced hydrophobicity compared to longer alkyl chains .
  • Cyclopropylethyl derivative (Compound 130) : The addition of a cyclopropylethyl group and a fluorine atom at C6 enhances potency (IC50 ~0.002–0.005 μM) by improving hydrophobic interactions with the NS5B allosteric pocket .

Halogenated Derivatives

Halogenation at the quinolinone core further refines activity:

  • 6-Fluoro substitution: Introduced in Compound 130, this modification increases binding affinity to NS5B by 10-fold compared to non-fluorinated analogs .
  • 3-Chloro-6-fluoro derivatives : These exhibit dual inhibitory activity against HCV polymerase and bacterial enzymes (e.g., MIC values <1 μM for E. coli), though cytotoxicity remains a concern .

Structural Analogs with Alternative Cores

Compound Class Core Modification Biological Activity Reference
2,1-Benzothiazine-hydrazones Hydrazone linker Monoamine oxidase inhibition
Phosphonate-quinolinones Phosphonate group at C3 Antioxidant activity
1,8-Naphthyridinone analogs Naphthyridinone core HCV polymerase inhibition
  • Phosphonate-quinolinones: Exhibit radical-scavenging activity (IC50 ~10–20 μM in DPPH assays) but lack antiviral specificity .
  • 1,8-Naphthyridinone analogs: Show moderate HCV inhibition (IC50 ~1–5 μM) but improved metabolic stability due to rigid core structure .

Key Research Findings

Mechanistic Insights: The benzothiadiazine-dioxide group chelates Mg²⁺ ions in the NS5B active site, while the 4-hydroxyquinolinone interacts with catalytic residues (Asp318, Asp319) .

Cellular Efficacy : The ethyl-substituted compound achieves a 90% reduction in HCV replicon RNA at 1 μM concentration, outperforming first-generation analogs like Compound 7 .

Toxicity Profile : Unlike 3-chloro-6-fluoro derivatives, the ethyl analog shows minimal cytotoxicity (CC50 >50 μM in Huh-7 cells), making it a safer candidate .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-1-ethyl-4-hydroxy-2(1H)-quinolinone, and what are the critical optimization steps?

  • Methodology : Synthesis typically involves multi-step protocols, including condensation of 4-hydroxyquinolinone precursors with functionalized benzothiadiazine derivatives under reflux conditions. Key steps include:

  • Cyclization : Use of hydrazine hydrate or similar reagents to form the benzothiadiazine ring system .
  • Substituent introduction : Alkylation (e.g., ethylation at the 1-position) via nucleophilic substitution or Mitsunobu reactions, requiring careful control of reaction time and temperature to avoid byproducts .
  • Purification : Crystallization from polar aprotic solvents (e.g., DMF or ethanol) to isolate the target compound .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Employ a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., singlet for N–CH3 at δ 3.34 ppm in DMSO-d6) and compare to literature data .
  • IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1663 cm⁻¹, S=O stretches at 1329–1143 cm⁻¹) .
  • X-ray crystallography : Resolve dihedral angles between fused aromatic systems (e.g., 57.84° between quinolyl and benzene rings) for conformational analysis .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodology : For HCV polymerase inhibition:

  • Enzymatic assays : Measure IC50 values using purified NS5B polymerase and radiolabeled nucleotide incorporation .
  • Replicon assays : Use Huh-7 cells harboring subgenomic HCV replicons to quantify RNA replication inhibition (EC50) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic profiles?

  • Methodology :

  • Quinolinone modifications : Introduce electron-withdrawing groups (e.g., 6-fluoro) to enhance metabolic stability, as seen in compound 130 (IC50 = 0.8 nM in enzymatic assays) .
  • Benzothiadiazine optimization : Replace the ethyl group at the 1-position with cyclopropylethyl to reduce CYP450-mediated oxidation, improving oral bioavailability .
  • Solubility enhancement : Incorporate polar substituents (e.g., hydroxyl or amine groups) while monitoring lipophilicity (clogP < 3) to maintain membrane permeability .

Q. How do researchers resolve discrepancies between biochemical and cellular potency data?

  • Methodology :

  • Mechanistic studies : Evaluate compound binding to serum proteins (e.g., via equilibrium dialysis) to assess free fraction availability .
  • Off-target profiling : Screen against related enzymes (e.g., human DNA polymerases) to rule out nonspecific inhibition .
  • Cellular uptake assays : Use LC-MS/MS to quantify intracellular concentrations and correlate with EC50 values .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Methodology :

  • Catalyst optimization : Replace corrosive acids (e.g., H3PO4) with InCl3 under microwave irradiation to accelerate cyclization (63% yield in 5 minutes) .
  • Byproduct minimization : Employ high-throughput screening (HTS) of reaction conditions (solvent, temperature) to suppress dimerization or oxidation side reactions .

Q. How can crystallographic data inform molecular docking studies for target engagement?

  • Methodology :

  • Protein-ligand modeling : Use X-ray structures (e.g., PDB ID 3FQL for HCV NS5B) to dock the compound and validate hydrogen bonding with Ser476 and π-π stacking with Tyr448 .
  • Dynamic simulations : Perform molecular dynamics (MD) to assess binding stability and conformational flexibility of the benzothiadiazine ring .

Q. What analytical methods are critical for stability testing under physiological conditions?

  • Methodology :

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions, followed by HPLC-PDA analysis to track degradation products .
  • Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C for crystalline forms) .

Notes

  • Contradictions in Evidence : While highlights HCV inhibition, reports antimicrobial activity for structurally related compounds. Researchers should validate target specificity via counter-screening .

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